Methyl 3-(ethylsulfanyl)prop-2-enoate
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Overview
Description
Methyl 3-(ethylsulfanyl)prop-2-enoate: is an organic compound with the molecular formula C₆H₁₀O₂S and a molecular weight of 146.21 g/mol . It is also known by its IUPAC name, methyl (E)-3-(ethylthio)acrylate . This compound is characterized by the presence of an ester group and an ethylsulfanyl group attached to a propenoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(ethylsulfanyl)prop-2-enoate can be synthesized through various methods. One common synthetic route involves the reaction of methyl acrylate with ethanethiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic addition of the thiol to the acrylate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(ethylsulfanyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(ethylsulfanyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: It may be used in the study of enzyme-catalyzed reactions involving sulfur-containing substrates.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(ethylsulfanyl)prop-2-enoate involves its reactivity due to the presence of the ester and ethylsulfanyl groups. The ester group can undergo hydrolysis or reduction, while the ethylsulfanyl group can participate in oxidation or substitution reactions. These reactions are facilitated by the compound’s ability to act as a nucleophile or electrophile, depending on the reaction conditions .
Comparison with Similar Compounds
Methyl 3-(methylsulfanyl)prop-2-enoate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 3-(ethylsulfanyl)prop-2-enoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-(phenylsulfanyl)prop-2-enoate: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness: Methyl 3-(ethylsulfanyl)prop-2-enoate is unique due to the presence of the ethylsulfanyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
methyl (E)-3-ethylsulfanylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c1-3-9-5-4-6(7)8-2/h4-5H,3H2,1-2H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXPBKCQLFPGCE-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC=CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS/C=C/C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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